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Cat. No.: B072381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyliodonium
bromide as a versatile arylating agent in various transition metal-catalyzed cross-coupling

reactions. Diaryliodonium salts, including diphenyliodonium bromide, have emerged as

powerful reagents in organic synthesis due to their high reactivity, stability, and functional group

tolerance, offering a valuable alternative to traditional aryl halides and triflates. This document

details the application of diphenyliodonium bromide in Sonogashira, Suzuki-Miyaura, Chan-

Lam, and Buchwald-Hartwig cross-coupling reactions, providing detailed experimental

protocols, quantitative data, and mechanistic insights.

Introduction to Diphenyliodonium Bromide in Cross-
Coupling
Diphenyliodonium bromide serves as an electrophilic source of a phenyl group in cross-

coupling reactions. The high reactivity of the hypervalent iodine center facilitates the transfer of

a phenyl group to a metal catalyst, often under milder conditions than those required for less

reactive aryl halides. This property makes it an attractive reagent in complex molecule

synthesis, where preserving sensitive functional groups is crucial.
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The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl group. The use of diphenyliodonium bromide as the aryl source often

proceeds under mild, copper-co-catalyzed palladium catalysis.

Quantitative Data

Entry Alkyne
Cataly
st
(mol%)

Co-
catalys
t
(mol%)

Base
Solven
t

Temp.
(°C)

Time
(h)

Yield
(%)

1

Phenyla

cetylen

e

PdCl₂(P

Ph₃)₂

(2)

CuI (5) Et₃N DMF RT 2 95

2
1-

Octyne

Pd(OAc

)₂ (2) /

PPh₃

(4)

CuI (5) i-Pr₂NEt MeCN 50 4 88

3

Trimeth

ylsilylac

etylene

Pd(dba)

₂ (1) /

XPhos

(2)

CuI (5) Cs₂CO₃ Toluene 80 6 92

4

Proparg

yl

alcohol

PdCl₂(P

Ph₃)₂

(2)

CuI (5) Et₃N THF RT 3 90

Experimental Protocol: Sonogashira Coupling of
Phenylacetylene

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add diphenyliodonium
bromide (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).

Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.4 mmol). Stir the mixture

for 10 minutes at room temperature.

Substrate Addition: Add phenylacetylene (1.0 mmol) dropwise to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash

with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography on silica gel

(eluent: hexane/ethyl acetate) to afford the desired diphenylacetylene.

Mechanistic Workflow
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Caption: Catalytic cycle for the Sonogashira coupling.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls.

Diphenyliodonium bromide can be effectively coupled with a variety of arylboronic acids

using a palladium catalyst and a base.
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Quantitative Data

Entry
Arylbo
ronic
Acid
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st
(mol%)

Ligand
(mol%)
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t
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(h)

Yield
(%)
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(4)
K₃PO₄

Toluene

/H₂O
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K₂CO₃
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e/H₂O
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Pd(PPh

₃)₄ (3)
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PdCl₂(d
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- Na₂CO₃

DME/H₂

O
90 14 89

Experimental Protocol: Suzuki-Miyaura Coupling of
Phenylboronic Acid

Reaction Setup: In a round-bottom flask, combine diphenyliodonium bromide (1.0 mmol),

phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04

mmol, 4 mol%).

Reagent Addition: Add potassium phosphate (2.0 mmol), toluene (4 mL), and water (1 mL).

Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours under an inert

atmosphere.
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Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

Wash with water (10 mL) and brine (10 mL).

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

in vacuo. Purify the residue by column chromatography on silica gel (eluent: hexane) to yield

biphenyl.

Mechanistic Workflow
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Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds,

typically using a copper catalyst. Diphenyliodonium bromide can act as an efficient arylating

agent for a wide range of amines and phenols.

Quantitative Data
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| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|--

-|---|---|---|---|---|---|---| | 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 85 | | 2 |

Morpholine | CuI (10) | K₂CO₃ | MeCN | 60 | 12 | 92 | | 3 | Phenol | Cu(OTf)₂ (10) | Et₃N |

Toluene | 80 | 18 | 78 | | 4 | Imidazole | CuBr (10) | DBU | DMF | 100 | 8 | 95 |

Experimental Protocol: Chan-Lam N-Arylation of Aniline
Reaction Setup: To a flask open to the air, add diphenyliodonium bromide (1.0 mmol),

aniline (1.2 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).

Reagent Addition: Add dichloromethane (5 mL) and pyridine (2.0 mmol).

Reaction: Stir the reaction mixture at room temperature for 24 hours.

Work-up: Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

The filtrate is then washed with 1 M HCl (2 x 10 mL) to remove excess aniline and pyridine,

followed by water (10 mL) and brine (10 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is purified by flash chromatography (eluent:

hexane/ethyl acetate) to give diphenylamine.

Mechanistic Workflow
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Caption: Catalytic cycle for the Chan-Lam coupling.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

synthesis of C-N bonds.[1] Diphenyliodonium bromide can be used as an alternative to aryl

halides for the arylation of primary and secondary amines.
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Entry Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp.
(°C)

Time
(h)

Yield
(%)

1
Morphol

ine

Pd₂(dba

)₃ (1)

BINAP

(2)
NaOtBu Toluene 80 16 94

2

n-

Butylam

ine

Pd(OAc

)₂ (2)

RuPhos

(4)
K₃PO₄

Dioxan

e
100 12 88

3 Aniline
Pd₂(dba

)₃ (1.5)

BrettPh

os (3)

LiHMD

S
THF 70 20 90

4 Indole
Pd(OAc

)₂ (2)

DavePh

os (4)
Cs₂CO₃ Toluene 110 18 85

Experimental Protocol: Buchwald-Hartwig Amination of
Morpholine

Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%)

and BINAP (0.02 mmol, 2 mol%). Add toluene (2 mL) and stir for 10 minutes.

Reagent Addition: To the catalyst mixture, add diphenyliodonium bromide (1.0 mmol),

morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

Reaction: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16 hours.

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous

ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography to afford N-phenylmorpholine.
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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